molecular formula C18H25ClF4N2O B5484428 {4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluorophenyl}(tetrahydro-2-furanylmethyl)amine hydrochloride

{4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluorophenyl}(tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No. B5484428
M. Wt: 396.8 g/mol
InChI Key: HIEFCPPNZNQWSB-HAAWTFQLSA-N
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Description

This compound is an amine hydrochloride, which suggests it’s likely to be a salt of an amine . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an amine with a suitable organic compound. The exact method would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of amines is characterized by the presence of a nitrogen atom bonded to hydrogen atoms and/or alkyl groups . The presence of the hydrochloride group suggests this compound is a salt, which would influence its molecular structure .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . The exact reactions this compound could undergo would depend on its specific structure.


Physical And Chemical Properties Analysis

Amines typically have a fishy odor and are less dense than water . They can form hydrogen bonds, which gives them higher boiling points than similarly sized molecules that don’t form hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many amines act as neurotransmitters in the body .

Safety and Hazards

Like all chemicals, amines should be handled with care. They can be irritants and some are toxic .

Future Directions

The future directions for research would depend on the specific properties and potential uses of this compound. It could potentially be used in a variety of fields, including medicine, agriculture, and manufacturing .

properties

IUPAC Name

4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N-(oxolan-2-ylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F4N2O.ClH/c1-3-24(4-2)9-5-8-13-14(19)16(21)18(17(22)15(13)20)23-11-12-7-6-10-25-12;/h5,8,12,23H,3-4,6-7,9-11H2,1-2H3;1H/b8-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEFCPPNZNQWSB-HAAWTFQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC=CC1=C(C(=C(C(=C1F)F)NCC2CCCO2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C/C=C/C1=C(C(=C(C(=C1F)F)NCC2CCCO2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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